Biochemical Potency: AZD3264 Achieves Sub-Nanomolar IKK2 Inhibition, Demonstrating >800-Fold Improvement Over a First-Generation Inhibitor
In a direct biochemical assay using recombinant human IKK2, AZD3264 demonstrated an IC50 of 0.1 nM . This represents a >800-fold improvement in potency compared to the widely used first-generation IKK2 inhibitor PS-1145, which exhibits an IC50 of 88 nM under comparable conditions .
| Evidence Dimension | In vitro IKK2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.1 nM |
| Comparator Or Baseline | PS-1145: 88 nM |
| Quantified Difference | 880-fold greater potency (0.1 nM vs 88 nM) |
| Conditions | Recombinant human IKK2 kinase assay with ATP (10 μM final concentration) and biotinylated peptide substrate |
Why This Matters
This 880-fold difference in biochemical potency directly translates to significantly lower compound requirements for achieving target engagement in both in vitro and in vivo studies.
